molecular formula C20H25NO2 B308830 N-cycloheptyl-2-ethoxy-1-naphthamide

N-cycloheptyl-2-ethoxy-1-naphthamide

Cat. No.: B308830
M. Wt: 311.4 g/mol
InChI Key: JJCJCGZRZZPIPW-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-ethoxy-1-naphthamide is a synthetic organic compound characterized by a naphthalene backbone substituted with an ethoxy group at the 2-position and a cycloheptylamide moiety at the 1-position. The cycloheptyl group introduces steric bulk and lipophilicity, while the ethoxy substituent may influence electronic properties and solubility.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-cycloheptyl-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C20H25NO2/c1-2-23-18-14-13-15-9-7-8-12-17(15)19(18)20(22)21-16-10-5-3-4-6-11-16/h7-9,12-14,16H,2-6,10-11H2,1H3,(H,21,22)

InChI Key

JJCJCGZRZZPIPW-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCCC3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyphenyl)-1-naphthamide (CAS 110809-23-9)

  • Molecular Formula: C₁₇H₁₃NO₂ (MW: 263.29)
  • Key Structural Differences :
    • Substituent at Amide Nitrogen : A 2-hydroxyphenyl group replaces the cycloheptyl group in the target compound.
    • Naphthalene Substitution : Lacks the 2-ethoxy group present in N-cycloheptyl-2-ethoxy-1-naphthamide.
  • Functional Implications :
    • The 2-hydroxyphenyl group may enhance hydrogen-bonding capacity and aqueous solubility compared to the lipophilic cycloheptyl group.
    • The absence of an ethoxy group could reduce steric hindrance and alter electronic interactions in binding or reactivity.

2-Chloro-N,N-dimethylethanamine (CAS 107-99-3)

  • Molecular Formula : C₄H₁₀ClN (MW: 107.58)
  • Contrast :
    • The naphthamide scaffold in the target compound provides aromatic π-system interactions absent in simpler amines.
    • Chlorine in 2-chloro-N,N-dimethylethanamine introduces polarizability and electrophilic character, unlike the ethoxy group’s electron-donating effects.

Hypothetical Data Table for Comparative Analysis

Property This compound* N-(2-Hydroxyphenyl)-1-naphthamide 2-Chloro-N,N-dimethylethanamine
Molecular Formula C₂₀H₂₅NO₂ (estimated) C₁₇H₁₃NO₂ C₄H₁₀ClN
Molecular Weight ~311.42 263.29 107.58
Key Substituents Cycloheptyl, ethoxy 2-Hydroxyphenyl Chloro, dimethylamino
Lipophilicity (LogP) High (predicted) Moderate Low
Solubility Low in water Moderate in polar solvents High in water

*Estimates based on structural extrapolation.

Research Findings and Implications

  • Steric and Electronic Effects : The cycloheptyl group in the target compound likely reduces conformational flexibility and enhances membrane permeability compared to smaller substituents (e.g., hydroxyphenyl) .
  • Synthetic Challenges : Bulky cycloheptyl groups may complicate amidation reactions, requiring optimized conditions compared to simpler amines .

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